Vatalanib (hydrochloride)
Overview
Description
Vatalanib (hydrochloride) is a complex organic compound that features a phthalazine core substituted with a 4-chloroanilino group and a 4-pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib (hydrochloride) typically involves multi-step organic reactions. One common route includes:
Formation of the Phthalazine Core: Starting with phthalic anhydride, the phthalazine core is synthesized through a series of condensation reactions.
Substitution with 4-Chloroanilino Group: The phthalazine core is then reacted with 4-chloroaniline under specific conditions, often involving a catalyst and controlled temperature.
Addition of 4-Pyridylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Vatalanib (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Vatalanib (hydrochloride) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: The compound may be used in studies related to enzyme inhibition or receptor binding.
Materials Science: It can be explored for its properties in the development of new materials or polymers.
Mechanism of Action
The mechanism of action of Vatalanib (hydrochloride) involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine: Without the hydrochloride salt form.
1-(4-Chloroanilino)-4-(4-methylpyridyl)phthalazine: With a methyl group instead of a pyridylmethyl group.
1-(4-Bromoanilino)-4-(4-pyridylmethyl)phthalazine: With a bromo group instead of a chloro group.
Uniqueness
Vatalanib (hydrochloride) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;/h1-12H,13H2,(H,23,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWVFXIGVUEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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